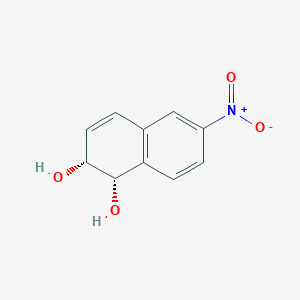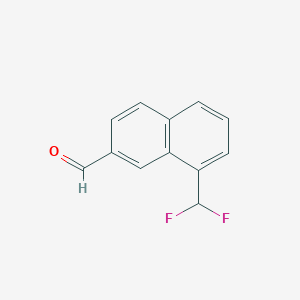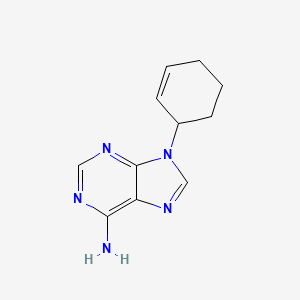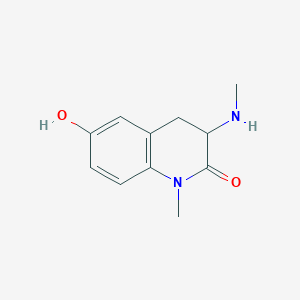
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which includes a nitro group at the 6-position and two hydroxyl groups at the 1 and 2 positions of the dihydronaphthalene ring. The stereochemistry is specified as (1S,2R), indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of a nitro-substituted naphthalene derivative followed by dihydroxylation. The reaction typically starts with the nitration of naphthalene to introduce the nitro group at the desired position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group, which is then oxidized to form the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of amino-dihydronaphthalene derivatives.
Substitution: Formation of halogenated dihydronaphthalene derivatives.
Applications De Recherche Scientifique
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-6-Nitro-1,2-dihydronaphthalene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-6-Amino-1,2-dihydronaphthalene-1,2-diol: A reduced form with an amino group instead of a nitro group.
(1S,2R)-6-Nitro-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound for studying stereoselective reactions and developing enantioselective synthesis methods.
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(1S,2R)-6-nitro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO4/c12-9-4-1-6-5-7(11(14)15)2-3-8(6)10(9)13/h1-5,9-10,12-13H/t9-,10+/m1/s1 |
Clé InChI |
BGDWYIIMOOFRDU-ZJUUUORDSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])[C@@H]([C@@H]1O)O |
SMILES canonique |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)











